molecular formula C18H38 B13809397 2,2,4,9,11,11-Hexamethyldodecane CAS No. 6304-50-3

2,2,4,9,11,11-Hexamethyldodecane

Cat. No.: B13809397
CAS No.: 6304-50-3
M. Wt: 254.5 g/mol
InChI Key: NJOPDRPUVCALJM-UHFFFAOYSA-N
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Description

2,2,4,9,11,11-Hexamethyldodecane is an organic compound with the molecular formula C18H38. It is a branched alkane, characterized by its multiple methyl groups attached to the dodecane backbone. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,9,11,11-Hexamethyldodecane typically involves the alkylation of dodecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.

    Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Major Products

    Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.

    Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.

Scientific Research Applications

2,2,4,9,11,11-Hexamethyldodecane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its non-polar nature.

    Biology: Employed in the study of hydrophobic interactions and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.

    Industry: Utilized as a lubricant and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4,6,8,8-Heptamethylnonane
  • 2,2,4,4,6,6,8,8-Octamethyldecane
  • 2,2,4,4,6,6,8,8,10,10-Decamethylundecane

Uniqueness

2,2,4,9,11,11-Hexamethyldodecane is unique due to its specific branching pattern and the position of its methyl groups. This structure imparts distinct physical and chemical properties, such as higher stability and lower reactivity compared to other branched alkanes.

Properties

CAS No.

6304-50-3

Molecular Formula

C18H38

Molecular Weight

254.5 g/mol

IUPAC Name

2,2,4,9,11,11-hexamethyldodecane

InChI

InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3

InChI Key

NJOPDRPUVCALJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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